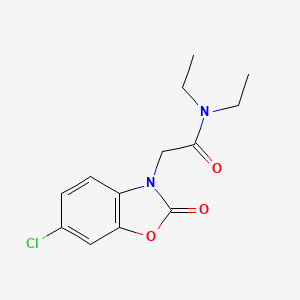![molecular formula C15H12BrCl2NO B15011780 2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15011780.png)
2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with 2-bromo-4-chloro-3,5-dimethylphenol in the presence of a base to form the imine linkage. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
化学反应分析
Types of Reactions
2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can form hydrogen bonds with active sites, while the imine group can interact with nucleophilic residues. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]phenol
- 2-Bromo-4-chloro-6-[(E)-[(2-bromophenyl)imino]methyl]phenol
- 2-Bromo-4-chloro-6-[(E)-[(2-fluorophenyl)imino]methyl]phenol
Uniqueness
2-Bromo-4-chloro-6-[(E)-[(2-chlorophenyl)imino]methyl]-3,5-dimethylphenol is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C15H12BrCl2NO |
|---|---|
分子量 |
373.1 g/mol |
IUPAC 名称 |
2-bromo-4-chloro-6-[(2-chlorophenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H12BrCl2NO/c1-8-10(15(20)13(16)9(2)14(8)18)7-19-12-6-4-3-5-11(12)17/h3-7,20H,1-2H3 |
InChI 键 |
JICPGHAWZDAEAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide](/img/structure/B15011699.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15011704.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15011725.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B15011727.png)


![N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]-4-nitrobenzamide](/img/structure/B15011754.png)
![2,4-dichloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15011757.png)
![17-(2-ethoxyphenyl)-1-{(E)-[(4-ethylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15011765.png)
![3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15011767.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15011768.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B15011773.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15011779.png)
